molecular formula C17H19N3O4S B5395042 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid

3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid

Numéro de catalogue B5395042
Poids moléculaire: 361.4 g/mol
Clé InChI: TUIDYOPRTAZAAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid, also known as CYC116, is a small molecule inhibitor of Aurora kinases that has been studied for its potential use in cancer treatment. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division, and their overexpression has been linked to various types of cancer.

Mécanisme D'action

3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid inhibits Aurora kinases, which are involved in regulating various stages of mitosis. By blocking their activity, 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid disrupts the normal cell cycle and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid has been shown to have other biochemical and physiological effects. For example, it can inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of tumors. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. However, its potency and selectivity for Aurora kinases can vary depending on the specific cancer cell line being studied. Additionally, like many other anticancer agents, it can have toxic effects on healthy cells and tissues.

Orientations Futures

There are several potential future directions for research on 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid. One area of interest is in combination therapy, where it could be used in conjunction with other anticancer agents to enhance their effectiveness. Another area of interest is in identifying biomarkers that can predict which patients are most likely to respond to 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid treatment. Additionally, there is ongoing research into the development of more potent and selective Aurora kinase inhibitors that could be even more effective than 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid.

Méthodes De Synthèse

The synthesis of 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid involves several steps, starting with the reaction of 5-bromo-2-nitrobenzoic acid with cyclohexylamine to form the corresponding amide. This is followed by reduction of the nitro group to an amino group, and then coupling with 5-chloropyrimidine-2,4-dione to yield the final product.

Applications De Recherche Scientifique

3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid has been extensively studied for its potential as an anticancer agent. In vitro and in vivo studies have shown that it can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to enhance the effectiveness of chemotherapy and radiotherapy.

Propriétés

IUPAC Name

3-(cyclohexylsulfamoyl)-5-pyrimidin-5-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-17(22)13-6-12(14-9-18-11-19-10-14)7-16(8-13)25(23,24)20-15-4-2-1-3-5-15/h6-11,15,20H,1-5H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIDYOPRTAZAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.